Perfluoroacetophenone
Overview
Description
Synthesis Analysis
PFAP is synthesized by the reaction of perfluorobenzoyl chloride with magnesium or zinc in the presence of a catalytic amount of iodine. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or diethyl ether.
Molecular Structure Analysis
The molecular structure of PFAP is determined by X-ray crystallography, a powerful technique used to determine the three-dimensional molecular structure of small molecule compounds .
Physical And Chemical Properties Analysis
PFAP is a colorless, odorless liquid at room temperature with a boiling point of approximately 85-90°C. It is highly stable under normal conditions and has a molecular weight of 462.1 g/mol. The compound is slightly soluble in water but highly soluble in organic solvents such as chloroform, hexane, and acetone.
Scientific Research Applications
Synthesis of Other Fluorinated Compounds
Octafluoroacetophenone serves as a crucial starting material in the synthesis of other fluorinated compounds . Its highly reactive nature allows it to participate in various chemical reactions, leading to the formation of complex fluorinated structures.
Investigations into Enzyme Kinetics
This compound is used in studies related to enzyme kinetics . The presence of fluorine atoms in Octafluoroacetophenone can influence the behavior of enzymes, providing valuable insights into their mechanisms of action.
Explorations of the Interaction between Biological Molecules and Fluorinated Surfaces
Octafluoroacetophenone is used to explore the interactions between biological molecules and fluorinated surfaces . This is particularly important in the field of biomedical engineering, where understanding these interactions can lead to the development of better medical devices and implants.
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDKLGQPNPUKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215505 | |
Record name | Acetophenone, octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octafluoroacetophenone | |
CAS RN |
652-22-2 | |
Record name | Acetophenone, octafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octafluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Perfluoroacetophenone a valuable building block in polymer synthesis, and what specific polymer was synthesized using it in the provided research?
A1: Perfluoroacetophenone serves as a valuable building block due to the electron-withdrawing nature of its pentafluorophenyl group. This characteristic allows for efficient electrophilic aromatic substitution reactions. [] In the provided research, Perfluoroacetophenone was employed in a superacid-catalyzed Friedel-Crafts polycondensation reaction with p-terphenyl. This reaction led to the successful synthesis of poly(p-terphenyl perfluorophenylsulfonic acid)s, a class of polymers exhibiting promising properties for proton exchange membranes. []
Q2: The research mentions that Perfluoroacetophenone's reactivity was explored in different reactions. Can you elaborate on a reaction where Perfluoroacetophenone showed unexpected behavior?
A2: While not extensively discussed in the provided research, one paper mentions that Perfluoroacetophenone, along with pentafluorobenzoyl fluoride, did not undergo a difluorocarbene addition reaction to the carbonyl group. [] This finding suggests that the reactivity of Perfluoroacetophenone's carbonyl group might be influenced by the presence of the pentafluorophenyl ring, potentially due to electronic effects or steric hindrance. This unexpected behavior highlights the need for further investigation into the reactivity profile of Perfluoroacetophenone under various reaction conditions.
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